1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline
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Overview
Description
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline is a complex organic compound that features a unique combination of functional groups, including a tert-butylthio group, a methylpyridinyl group, and an indoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline typically involves multi-step organic reactions. One common approach is to start with the indoline core and introduce the tert-butylthio and methylpyridinyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridinyl or indoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with its target, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl-substituted indoles: These compounds share the indole core and tert-butyl group but differ in other substituents.
Methylpyridinyl derivatives: Compounds with a methylpyridinyl group but different core structures.
Uniqueness
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H22N2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C18H22N2S/c1-13-16(21-18(2,3)4)9-10-17(19-13)20-12-11-14-7-5-6-8-15(14)20/h5-10H,11-12H2,1-4H3 |
InChI Key |
FPTSQDVDOASCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)SC(C)(C)C |
Origin of Product |
United States |
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